N-[(furan-2-yl)methyl]-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
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Overview
Description
The compound “N-[(furan-2-yl)methyl]-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide” is a chemical compound that is available for scientific research . It is also known by the registry number ZINC000035596766 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For a related compound, N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, IR and NMR spectral studies disclosed that the ligand chelated to metal ion in mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 125.13 . It is a liquid at room temperature .Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-26(22,23)15-6-4-12(5-7-15)19-17-20-13(11-25-17)9-16(21)18-10-14-3-2-8-24-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYRTQVBHXJHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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